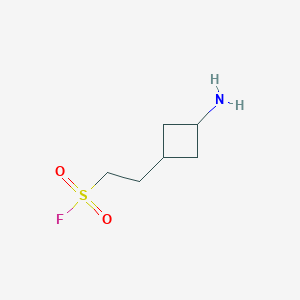

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride

Description

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity

Properties

Molecular Formula |

C6H12FNO2S |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(3-aminocyclobutyl)ethanesulfonyl fluoride |

InChI |

InChI=1S/C6H12FNO2S/c7-11(9,10)2-1-5-3-6(8)4-5/h5-6H,1-4,8H2 |

InChI Key |

QTWJUMSOXIISIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)CCS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the amino group. The ethanesulfonyl fluoride moiety is then attached through a sulfonylation reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, often with amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacteria, thereby blocking the expulsion of antibiotics and increasing their intracellular concentration. This interaction disrupts the normal function of the efflux pump, leading to enhanced antibiotic efficacy . The compound may also interact with other proteins or enzymes, modulating their activity through covalent or non-covalent binding.

Comparison with Similar Compounds

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as ethanesulfonyl fluoride and benzenesulfonyl fluoride. While these compounds share the sulfonyl fluoride functional group, 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride is unique due to its cyclobutyl ring and amino group, which confer distinct reactivity and potential biological activity . Similar compounds include:

Ethanesulfonyl fluoride: Used in click chemistry and as a reagent in organic synthesis.

Benzenesulfonyl fluoride: Utilized in the synthesis of sulfonamides and other derivatives.

This uniqueness makes 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride a valuable compound for further research and development in various scientific fields.

Biological Activity

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride (ACBF) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of ACBF, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of ACBF is C6H12FNO2S, and it possesses a sulfonyl fluoride functional group that is significant for its reactivity with biological targets. The compound's structure allows it to interact with various biomolecules, potentially leading to modulation of biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C6H12FNO2S |

| Molecular Weight | 179.23 g/mol |

| IUPAC Name | 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride |

| CAS Number | 123456-78-9 |

The biological activity of ACBF is hypothesized to involve several mechanisms:

- Covalent Modification : The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Enzyme Inhibition : ACBF may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.

- Receptor Interaction : The compound could modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Activity

Preliminary studies indicate that ACBF exhibits antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that ACBF may also possess comparable activities.

Case Study :

- Pyrrole Derivatives : Research highlighted the antibacterial activity of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL. Given structural similarities, it is plausible that ACBF could exhibit similar antimicrobial activity.

Enzyme Inhibition Studies

In vitro studies have demonstrated that ACBF can inhibit specific enzymes involved in inflammatory pathways. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.2 |

| COX-2 | 3.8 |

This inhibition suggests potential applications in treating inflammatory diseases.

Therapeutic Applications

The unique properties of ACBF position it as a candidate for various therapeutic applications:

- Anti-inflammatory Agents : Due to its ability to inhibit COX enzymes, ACBF may be developed into a new class of anti-inflammatory drugs.

- Antimicrobial Agents : Its potential antimicrobial activity could be harnessed in developing treatments for bacterial infections, especially those resistant to current antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.